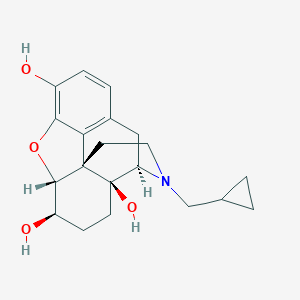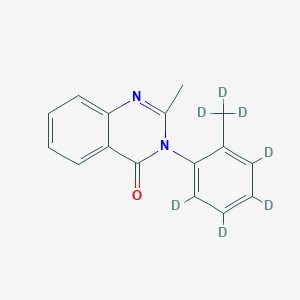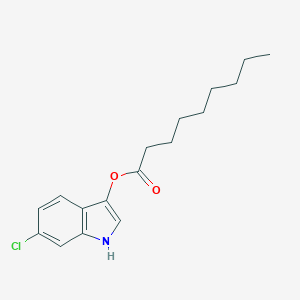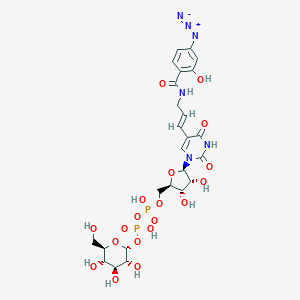
6α-纳洛酮
描述
6a-Naltrexol: is a peripherally selective opioid receptor antagonist. It is a major active metabolite of naltrexone, which is commonly used in the treatment of opioid and alcohol dependence. The compound is known for its ability to inhibit the effects of opioids on the gastrointestinal system without significantly affecting the central nervous system .
科学研究应用
Chemistry: 6a-Naltrexol is used as a reference standard in analytical chemistry for the quantification of naltrexone and its metabolites in biological samples. It is also used in the study of opioid receptor binding and activity .
Biology: In biological research, 6a-Naltrexol is used to study the peripheral effects of opioid antagonists. It helps in understanding the role of opioid receptors in the gastrointestinal system and other peripheral tissues .
Medicine: Clinically, 6a-Naltrexol is investigated for its potential to treat opioid-induced constipation without affecting pain relief provided by opioids. It is also studied for its potential use in treating other conditions related to opioid receptor activity .
Industry: In the pharmaceutical industry, 6a-Naltrexol is used in the development of new opioid antagonists with improved selectivity and reduced side effects. It is also used in the quality control of naltrexone formulations .
作用机制
Target of Action
6a-Naltrexol, also known as Naltrexone-6-alpha-ol, is a peripherally-selective opioid receptor antagonist . It primarily targets the mu-opioid receptors (MOR) , but also has action at the kappa and delta receptors to a lesser extent . These receptors play a crucial role in the perception of pain and the body’s response to opioids .
Mode of Action
6a-Naltrexol acts as a competitive antagonist at the mu-opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Unlike naltrexone, 6a-Naltrexol is a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .
Biochemical Pathways
Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite 6a-Naltrexol . This process involves the hepatic dihydrodiol dehydrogenase enzymes . The metabolite 6a-Naltrexol may contribute to the therapeutic effect as it persists in biological fluids in higher amounts than naltrexone .
Pharmacokinetics
The mean terminal plasma elimination half-life of 6a-Naltrexol is approximately 11.1 ± 2.4 hours . It is primarily excreted through the kidneys . The recovery of the extraction method was 48% for naltrexone and 75% for 6a-Naltrexol . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6a-Naltrexol .
Result of Action
6a-Naltrexol potently blocks the effects of opioids, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . It also blocks the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable .
Action Environment
The action of 6a-Naltrexol is influenced by various environmental factors. For instance, it has been reported that less reduction of naltrexone to 6a-Naltrexol occurs in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . , which could influence its efficacy and stability.
生化分析
Biochemical Properties
6a-Naltrexol interacts with opioid receptors, specifically the μ-opioid receptor (MOR), the κ-opioid receptor (KOR), and the δ-opioid receptor (DOR) . It shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR . Although 6a-Naltrexol is a weaker opioid receptor antagonist than naltrexone, it may contribute to the clinical effects of the drug as it persists in biological fluids in higher amounts than naltrexone .
Cellular Effects
6a-Naltrexol exerts its effects by binding to opioid receptors, thereby blocking the euphoric effects associated with alcohol use or opioids . This binding can antagonize the actions of both agonists and inverse agonists at the receptor . It is also able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Molecular Mechanism
The molecular mechanism of 6a-Naltrexol involves its binding to opioid receptors. It acts as a neutral antagonist of the MOR, unlike naltrexone which is an inverse agonist . This means that 6a-Naltrexol can block the actions of both agonists and inverse agonists at the receptor .
Temporal Effects in Laboratory Settings
It is known that the plasma concentrations of naltrexone and 6a-Naltrexol show high inter-individual variability . This variability may contribute to differences in efficacy, toxicity, and patient willingness to take naltrexone as directed .
Dosage Effects in Animal Models
The effects of 6a-Naltrexol at different dosages in animal models have not been extensively studied. It has been shown that in animal studies, 6a-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism, whereas naltrexone showed no separation .
Metabolic Pathways
6a-Naltrexol is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes This suggests that it is involved in the metabolic pathways of the liver
Transport and Distribution
It is known that 6a-Naltrexol is able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Subcellular Localization
Given its ability to cross into the brain and produce central opioid receptor antagonism , it is likely that it is able to reach various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions: 6a-Naltrexol is synthesized from naltrexone through a reduction process. The reduction of naltrexone to 6a-Naltrexol involves the use of specific reducing agents and conditions to ensure the selective formation of the 6a-hydroxy derivative. The reaction typically requires a controlled environment with precise temperature and pH conditions to achieve optimal yield .
Industrial Production Methods: In industrial settings, the production of 6a-Naltrexol involves large-scale reduction processes using high-efficiency reactors. The process is designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity 6a-Naltrexol suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: 6a-Naltrexol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naltrexone.
Reduction: As mentioned, naltrexone can be reduced to form 6a-Naltrexol.
Substitution: The hydroxyl group at the 6a position can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Naltrexone is the primary product.
Reduction: 6a-Naltrexol is the primary product.
Substitution: Various substituted derivatives of 6a-Naltrexol are formed depending on the reagents used.
相似化合物的比较
Naltrexone: The parent compound from which 6a-Naltrexol is derived. It is a potent opioid receptor antagonist with central and peripheral effects.
6b-Naltrexol: Another metabolite of naltrexone with similar peripheral selectivity but different pharmacokinetic properties.
Naloxone: A widely used opioid antagonist with rapid onset but shorter duration of action compared to naltrexone and its metabolites
Uniqueness of 6a-Naltrexol: 6a-Naltrexol is unique due to its high selectivity for peripheral opioid receptors and its ability to inhibit opioid-induced gastrointestinal effects without significantly affecting central opioid receptor activity. This makes it a valuable compound for studying peripheral opioid receptor functions and developing treatments for opioid-induced side effects .
属性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-PYIJOLGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197942 | |
| Record name | 6beta-Hydroxynaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49625-89-0, 20410-98-4 | |
| Record name | β-Naltrexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Naltrexol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxynaltrexone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxynaltrexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20410-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 49625-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.BETA.-NALTREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)


![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)


![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)

